Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1383453-94-8
VCID: VC4696501
InChI: InChI=1S/C7H13N3O.ClH/c11-7-6-5-8-1-3-10(6)4-2-9-7;/h6,8H,1-5H2,(H,9,11);1H
SMILES: C1CN2CCNC(=O)C2CN1.Cl
Molecular Formula: C7H14ClN3O
Molecular Weight: 191.66

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride

CAS No.: 1383453-94-8

Cat. No.: VC4696501

Molecular Formula: C7H14ClN3O

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride - 1383453-94-8

Specification

CAS No. 1383453-94-8
Molecular Formula C7H14ClN3O
Molecular Weight 191.66
IUPAC Name 2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one;hydrochloride
Standard InChI InChI=1S/C7H13N3O.ClH/c11-7-6-5-8-1-3-10(6)4-2-9-7;/h6,8H,1-5H2,(H,9,11);1H
Standard InChI Key NEUUODUQESRBGU-UHFFFAOYSA-N
SMILES C1CN2CCNC(=O)C2CN1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic system comprising a pyrazine ring fused to a pyrazinone moiety. The pyrazine core contains two nitrogen atoms at positions 1 and 4, while the pyrazinone ring introduces a ketone group at position 1. The hydrochloride salt form enhances solubility and stability, critical for pharmacological applications . Key structural identifiers include:

PropertyValue
IUPAC Name2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one hydrochloride
SMILESC1CN2CCNC(=O)C2CN1.Cl
InChI KeyNEUUODUQESRBGU-UHFFFAOYSA-N
Molecular Weight191.66 g/mol

The chair-like conformation of the bicyclic system minimizes steric strain, enabling interactions with biological targets such as enzymes and receptors.

Physicochemical Characteristics

Synthetic Methodologies

Cyclization of Diamine Precursors

A common synthesis route involves cyclizing diamine precursors with diketones under acidic conditions. For example, reacting 1,2-diaminopropane with glyoxal in ethanol at reflux yields the pyrazino ring system, followed by hydrochloride salt formation via HCl treatment. Optimized conditions (e.g., 80°C, 16 hours) achieve yields exceeding 70% .

Stereoselective Ugi/Pictet–Spengler Sequences

Recent advances employ multicomponent reactions to enhance stereochemical control. A Ugi reaction followed by a Pictet–Spengler cyclization generates the bicyclic framework with >90% enantiomeric excess (ee) when catalyzed by chiral phosphoric acids . This method is advantageous for producing derivatives with substituted aryl groups, which are pivotal for tuning bioactivity .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, inhibiting Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). Mechanistic studies suggest it disrupts microbial cell membranes by binding to ergosterol in fungi and lipoteichoic acid in bacteria .

Pharmacological Applications

Drug Development Scaffold

The rigid bicyclic structure serves as a template for designing protease inhibitors and kinase modulators. For instance, substituting the pyrazinone ring with fluorinated aryl groups enhances binding to HIV integrase (IC₅₀: 0.3 µM) . Such derivatives are under preclinical evaluation for antiretroviral therapy .

Neuropharmacology

Analogues with N-methyl substitutions show affinity for σ-1 receptors (Kᵢ: 50 nM), implicating potential use in treating neuropathic pain and depression.

Comparative Analysis with Structural Analogues

CompoundStructural FeaturesBioactivity Differences
Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-onePyrimidine instead of pyrazinoneReduced antifungal activity
(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-onePyrrolo group replaces pyrazineEnhanced σ-1 receptor binding
Pyrazine-2-carboxamide derivativesOpen-chain analoguesLower cytotoxicity

The pyrazinone ring in Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride confers superior metabolic stability compared to pyrimidine or pyrrolo analogues.

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